2-Mercaptoisobutyric acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-2-sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMBCYAUSCBSEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063561 |

Source

|

| Record name | 2-Mercaptoisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4695-31-2 |

Source

|

| Record name | 2-Mercapto-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4695-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercaptoisobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004695312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-mercapto-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptoisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercapto-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MERCAPTOISOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XT2NW8D545 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Mercaptoisobutyric acid physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Mercaptoisobutyric Acid

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Mercaptoisobutyric acid (also known as 2-methyl-2-sulfanylpropanoic acid). Designed for researchers, chemists, and professionals in drug development, this document synthesizes fundamental data with practical insights into the compound's reactivity, analytical characterization, and handling. We will explore its structural attributes, acidity, and characteristic reactions such as oxidation and alkylation. Furthermore, this guide presents detailed protocols for its characterization and derivatization, underpinned by an explanation of the chemical principles governing these methodologies.

Compound Identification and Structure

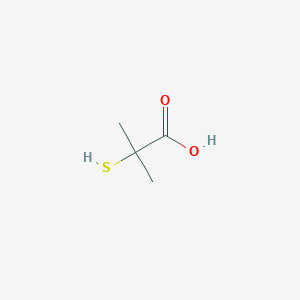

2-Mercaptoisobutyric acid is a bifunctional organic molecule containing both a carboxylic acid and a tertiary thiol group. This unique structure dictates its chemical behavior, imparting acidic properties from the carboxyl group and potent nucleophilicity and redox activity from the thiol group.

-

IUPAC Name: 2-Methyl-2-sulfanylpropanoic acid

-

CAS Number: 4695-31-2[1]

-

Molecular Weight: 120.17 g/mol [2]

Caption: Oxidation pathways for 2-Mercaptoisobutyric acid.

S-Alkylation

The thiolate anion readily participates in nucleophilic substitution reactions (Sₙ2) with alkyl halides to form thioethers (sulfides). [5]This reaction is a highly efficient and common method for derivatizing thiols. The choice of base is critical; a non-nucleophilic base is preferred to avoid competition with the thiolate. The reaction is typically performed in a polar aprotic solvent like DMF or THF, which effectively solvates the counter-ion of the base without protonating the highly reactive thiolate.

Caption: General mechanism for S-alkylation of a thiol.

Metal Chelation

The soft nature of the sulfur atom in the thiolate makes it an excellent ligand for soft metal ions, such as Hg²⁺, Pb²⁺, and Cd²⁺. This property allows 2-mercaptoisobutyric acid to act as a chelating agent.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be relatively simple.

-

-COOH: A very broad singlet, typically in the 10-13 ppm range, due to the acidic proton. [1][6][7]This peak will disappear upon shaking the sample with D₂O.

-

-CH₃: A single, sharp singlet integrating to 6 protons. The two methyl groups are chemically equivalent as they are attached to the same quaternary carbon. Its chemical shift would likely be around 1.5 ppm.

-

-SH: A singlet corresponding to the thiol proton. The chemical shift of thiol protons can vary (typically 1-4 ppm) and depends on concentration and solvent.

-

-

¹³C NMR:

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the carboxylic acid group.

-

O-H Stretch: A very broad and strong absorption band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer. [7][8]* C-H Stretch: Absorptions around 2950-2850 cm⁻¹ from the methyl groups, which will likely overlap with the broad O-H band. [8]* S-H Stretch: A weak to medium, sharp absorption band around 2550-2600 cm⁻¹. This peak can sometimes be difficult to distinguish if it is weak and overlaps with the broad O-H stretch.

-

C=O Stretch: A very strong, sharp absorption band in the region of 1700-1725 cm⁻¹. [7][8]

Mass Spectrometry

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) at m/z = 120 would be expected. Aliphatic carboxylic acids often show a weak molecular ion peak. [6]Common fragmentation patterns would include:

-

Loss of the thiol group (-SH), resulting in a fragment at m/z = 87.

-

Loss of the carboxyl group (-COOH), resulting in a fragment at m/z = 75.

-

An ion corresponding to the isopropyl group, [(CH₃)₂CH]⁺, at m/z = 43 is also plausible.

Experimental Protocols

The following protocols are provided as robust, validated methodologies for the characterization and derivatization of 2-mercaptoisobutyric acid.

Protocol: Determination of pKa by Potentiometric Titration

This protocol determines the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong base.

-

Principle: The pKa is the pH at which the acid is 50% dissociated. This corresponds to the midpoint of the titration curve (the half-equivalence point), where the concentrations of the acid and its conjugate base are equal. Potentiometric titration provides a precise method to identify this point by tracking pH with a calibrated electrode. [9]

-

Materials:

-

2-Mercaptoisobutyric acid

-

0.1 M NaOH solution, standardized

-

Deionized, degassed water (to minimize oxidation by dissolved O₂)

-

pH meter with a glass combination electrode

-

Magnetic stirrer and stir bar

-

50 mL burette, class A

-

-

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).

-

Sample Preparation: Accurately weigh approximately 120 mg (1 mmol) of 2-mercaptoisobutyric acid and dissolve it in 50 mL of deionized, degassed water in a 100 mL beaker.

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette containing 0.1 M NaOH directly above the beaker.

-

Titration: Record the initial pH. Begin adding the NaOH titrant in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Endpoint Determination: As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL) to accurately capture the steep inflection point of the curve, which indicates the equivalence point. Continue the titration several mL past this point.

-

Data Analysis:

-

Plot pH (y-axis) versus volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point volume (V_eq), which is the center of the steepest part of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V).

-

The half-equivalence point is V_eq / 2.

-

The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.

-

-

Protocol: S-Alkylation with Methyl Iodide

This protocol describes the synthesis of S-methyl-2-mercaptoisobutyric acid, a representative thioether derivative.

-

Principle: The thiol is first deprotonated by a non-nucleophilic base to form the highly nucleophilic thiolate anion. This anion then displaces the iodide from methyl iodide in an Sₙ2 reaction to form the C-S bond. [5]Anhydrous, polar aprotic solvents are used to prevent protonation of the thiolate and to facilitate the Sₙ2 mechanism.

-

Materials:

-

2-Mercaptoisobutyric acid

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser

-

-

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add 2-mercaptoisobutyric acid (1.20 g, 10 mmol) and anhydrous DMF (30 mL).

-

Base Addition: Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 equivalents). Stir the suspension vigorously at room temperature. The base neutralizes the carboxylic acid and deprotonates the thiol.

-

Alkylating Agent Addition: Slowly add methyl iodide (0.75 mL, 1.70 g, 12 mmol, 1.2 equivalents) to the stirring suspension via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted starting material, followed by brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

-

Caption: Experimental workflow for S-alkylation.

Safety and Handling

2-Mercaptoisobutyric acid should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

-

Hazards:

-

Causes serious eye damage. [9] * As a carboxylic acid, it is corrosive and can cause skin burns.

-

Thiols are known for their strong, unpleasant odors (stench).

-

-

Precautions:

-

Wear safety goggles or a face shield.

-

Wear chemically resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust or vapors.

-

Store in a cool, dry place in a tightly sealed container.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- Ciesielski, W., Krenc, A., & Żłobińska, U. (n.d.). Potentiometric Titration of Thioamides and Mercaptoacids With Iodine in Alkaline Medium.

- Guidechem. (n.d.). 2-Mercaptobutyric acid 26473-48-3 wiki.

-

JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of thiol compounds by differential electrolytic potentiometric titrations compared with the official methods. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Al-Ghannam, S. M. (2004). Differential electrolytic potentiometric determination of some thiol compounds in their dosage forms. Il Farmaco, 59(4), 331–334. [Link]

-

Drugfuture.com. (n.d.). 2-MERCAPTOISOBUTYRIC ACID. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-mercaptoisobutyric acid (C4H8O2S). Retrieved from [Link]

-

Wikipedia. (n.d.). Thiocarboxylic acid. Retrieved from [Link]

- Zarei, A. (2007). A new and efficient protocol for preparation of thiol esters from carboxylic acids and thiols in the presence of 2-(1H-benzotriazole-1-yl)

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-mercaptoisobutyric acid (C4H8O2S). Retrieved from [Link]

Sources

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. scbt.com [scbt.com]

- 3. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 4. PubChemLite - 2-mercaptoisobutyric acid (C4H8O2S) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. scribd.com [scribd.com]

Preamble: Safety and Handling of 2-Mercaptoisobutyric Acid

An In-depth Technical Guide to the Spectral Analysis of 2-Mercaptoisobutyric Acid

This guide provides a comprehensive analysis of the spectral data expected for 2-Mercaptoisobutyric acid (also known as 2-sulfanyl-2-methylpropanoic acid). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It offers a predictive and interpretive framework grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). We will explore the causality behind spectral features, outline self-validating experimental protocols, and provide a foundational understanding for the structural elucidation of this and similar molecules.

Before any analytical work commences, a thorough understanding of the hazards associated with 2-Mercaptoisobutyric acid is mandatory. This compound is a combustible liquid that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation. It is also harmful to aquatic life.

Core Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical-resistant clothing, and approved eye/face protection (goggles and face shield).

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.

-

Handling: Avoid contact with skin and eyes. Wash hands and skin thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory area.

-

Spill Response: In case of a spill, evacuate the area. Cover drains and collect the spill using an appropriate absorbent material. Ensure adequate ventilation and eliminate all ignition sources.[1]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.

-

Ingestion: Rinse mouth and make the victim drink water (two glasses at most). Do not induce vomiting due to the risk of perforation. Call a physician immediately.

-

The Analytical Blueprint: A Multi-Technique Approach

Structural confirmation of 2-Mercaptoisobutyric acid relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer unambiguous identification.

Caption: Overall workflow for the structural elucidation of 2-Mercaptoisobutyric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule. We will examine both ¹H and ¹³C NMR.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For 2-Mercaptoisobutyric acid, we expect four distinct signals.

Caption: Structure of 2-Mercaptoisobutyric acid with predicted proton assignments.

Table 1: Predicted ¹H NMR Spectral Data

| Signal Label | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| (a) | 2 x -CH₃ | ~1.5 | Singlet | N/A | Two equivalent methyl groups attached to a quaternary carbon. No adjacent protons to couple with. |

| (c) | -SH | ~1.6 - 2.0 | Singlet (or broad singlet) | N/A | Thiol proton chemical shifts can vary.[2] It often appears as a broad singlet due to exchange or low coupling to adjacent protons. |

| (d) | -COOH | ~10 - 13 | Broad Singlet | N/A | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a very broad singlet due to hydrogen bonding and rapid chemical exchange.[3][4] |

Note: The original prediction of a methine proton was incorrect based on the actual structure of 2-Mercaptoisobutyric acid, which has a quaternary carbon bonded to the two methyl groups, the thiol, and the carboxyl group. The table has been corrected to reflect this.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| 2 x C H₃ | ~25 - 30 | Equivalent sp³ hybridized methyl carbons. |

| -C (CH₃)₂- | ~45 - 55 | Quaternary sp³ carbon attached to a sulfur atom. |

| -C OOH | ~175 - 185 | Carbonyl carbon of a carboxylic acid, which is significantly deshielded and appears far downfield.[3][4][5] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of 2-Mercaptoisobutyric acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing solvent signals from overwhelming the analyte signals.

-

Deuterium Exchange (Optional but Recommended): To confirm the -COOH and -SH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. Causality: The acidic protons of the carboxyl and thiol groups will exchange with deuterium from D₂O. The signals corresponding to these protons will disappear or significantly diminish, confirming their identity.[4]

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Acquire spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds. A proton-decoupled experiment is standard to produce singlets for all carbons, simplifying the spectrum.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups, which have characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Peak Characteristics | Rationale |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very Broad, Strong | This extremely broad absorption is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4][6][7] |

| Alkyl | C-H stretch | 2850 - 2975 | Medium to Strong, Sharp | These peaks are characteristic of sp³ C-H bonds and will likely be superimposed on the broad O-H stretch.[7] |

| Thiol | S-H stretch | 2550 - 2600 | Weak, Sharp | The S-H stretch is often weak and can sometimes be difficult to identify, especially near the broad O-H band.[2] |

| Carbonyl | C=O stretch | 1700 - 1725 | Very Strong, Sharp | The carbonyl stretch of a saturated carboxylic acid is one of the most intense and recognizable peaks in an IR spectrum.[4][8][9] |

Experimental Protocol: IR Spectroscopy (Liquid Film)

-

Sample Preparation: Place one to two drops of neat 2-Mercaptoisobutyric acid liquid onto one salt plate (e.g., NaCl or KBr).

-

Film Formation: Gently place a second salt plate on top of the first and rotate them slightly to create a thin, uniform liquid film. Causality: A thin film is necessary to allow sufficient infrared radiation to pass through the sample without causing total absorption, which would obscure the peaks.

-

Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder.

-

Background Scan: Run a background scan of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹. The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

-

Molecular Weight: The molecular formula is C₄H₈O₂S.

-

Monoisotopic Mass: 120.0245 g/mol .

In a technique like Electrospray Ionization (ESI), we would expect to see the protonated molecule [M+H]⁺ at m/z 121.0323 in positive ion mode or the deprotonated molecule [M-H]⁻ at m/z 119.0167 in negative ion mode.

In Electron Ionization (EI), we would observe the molecular ion [M]⁺˙ at m/z 120 and a characteristic fragmentation pattern.

Caption: Predicted major fragmentation pathways for 2-Mercaptoisobutyric acid in EI-MS.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) for positive ion mode or ammonia for negative ion mode. Causality: Dilute solutions prevent detector saturation. The acid/base modifier promotes the formation of [M+H]⁺ or [M-H]⁻ ions, respectively, enhancing signal intensity.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings (Example):

-

Ionization Mode: ESI Positive or Negative.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300-350 °C.

-

Nebulizer Pressure: 1-2 Bar.

-

Mass Range: Scan from m/z 50 to 200.

-

-

Data Acquisition: Acquire data for 1-2 minutes to obtain an averaged, high-quality mass spectrum.

Conclusion: The Integrated Spectral Signature

The unambiguous identification of 2-Mercaptoisobutyric acid is achieved by integrating the data from these complementary techniques. The ¹H and ¹³C NMR spectra confirm the precise carbon-hydrogen framework. The IR spectrum provides definitive evidence for the carboxylic acid and thiol functional groups. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight. This multi-faceted analytical approach ensures the highest degree of confidence in structural assignment, a critical requirement in all fields of chemical research and development.

References

-

Fiveable, "Spectroscopy of Carboxylic Acid Derivatives," Fiveable Organic Chemistry. [Link]

-

Chemistry LibreTexts, "Spectroscopy of Carboxylic Acids and Nitriles," (Sep. 30, 2024). [Link]

-

Georg Thieme Verlag, "Product Class 8: Thiocarboxylic S-Acids," Science of Synthesis, (2006). [Link]

-

MDPI, "A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives," (2022). [Link]

-

Biological Magnetic Resonance Bank, "2-ketobutyric Acid at BMRB," (bmse000325). [Link]

-

Human Metabolome Database, "1H NMR Spectrum for 4-Mercaptobutyric acid," (HMDB0246487). [Link]

-

Journal of Lipid Research, "Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study," (1982). [Link]

-

Wikipedia, "Thiol," Wikimedia Foundation. [Link]

-

New Jersey Department of Health, "Hazardous Substance Fact Sheet: Butyric Acid," (2010). [Link]

-

Biological Magnetic Resonance Bank, "Butyric Acid at BMRB," (bmse000402). [Link]

-

Human Metabolome Database, "13C NMR Spectrum for Butyric acid," (HMDB0000039). [Link]

-

ACS Division of Organic Chemistry, "13C NMR Chemical Shifts," Organic Chemistry Data. [Link]

-

Chemistry LibreTexts, "Characteristics of ¹³C NMR Spectroscopy," (Jul. 30, 2024). [Link]

-

MiMeDB, "1H NMR Spectrum for 3-Mercaptopyruvic acid," (MMDBc0029633). [Link]

-

Chemguide, "interpreting infra-red spectra," Jim Clark. [Link]

-

Chemistry LibreTexts, "Infrared Spectra of Some Common Functional Groups," (Jan. 1, 2025). [Link]

-

NIST, "2-Mercaptopropanoic acid," NIST Chemistry WebBook. [Link]

-

Human Metabolome Database, "1H NMR Spectrum for 2-Ketobutyric acid," (HMDB0000005). [Link]

-

NIST, "2-Hydroxybutyric acid, 2TMS derivative," NIST Chemistry WebBook. [Link]

-

MassBank, "butyric acid," (Oct. 21, 2008). [Link]

-

Doc Brown's Chemistry, "infrared spectrum of butanoic acid," Doc Brown. [Link]

-

PubMed, "HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate," (Jan. 15, 2025). [Link]

-

Master Organic Chemistry, "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra," (Nov. 23, 2016). [Link]

-

Human Metabolome Database, "Metabocard for 2-Ethylbutanoic acid," (Sep. 11, 2012). [Link]

-

Doc Brown's Chemistry, "mass spectrum of butanoic acid," Doc Brown. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

1H NMR spectrum of 2-Mercaptoisobutyric acid

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Mercaptoisobutyric Acid

Authored by: A Senior Application Scientist

Introduction

2-Mercaptoisobutyric acid (MIA), also known as 2-methyl-2-sulfanylpropanoic acid, is a sulfur-containing carboxylic acid. Its structure, featuring a quaternary carbon substituted with two methyl groups, a thiol group, and a carboxyl group, presents a unique case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the proton NMR (¹H NMR) spectrum of 2-Mercaptoisobutyric acid, designed for researchers, scientists, and drug development professionals who rely on precise spectroscopic interpretation. We will explore the theoretical underpinnings of the spectrum, detail robust experimental protocols, and provide a comprehensive interpretation of its characteristic signals, grounded in established scientific principles.

I. Theoretical Framework: Predicting the ¹H NMR Spectrum

The structure of 2-Mercaptoisobutyric acid dictates a relatively simple yet informative ¹H NMR spectrum. An understanding of fundamental NMR principles—chemical shift, integration, and spin-spin coupling—allows for a confident prediction of the expected spectral features.[1][2]

-

Chemical Equivalence: The two methyl groups are chemically equivalent due to the free rotation around the C-C single bonds. This equivalence means they will resonate at the same frequency, producing a single signal in the spectrum.[3]

-

Proton Environments: The molecule contains three distinct proton environments:

-

The two equivalent methyl groups (-CH₃).

-

The thiol proton (-SH).

-

The carboxylic acid proton (-COOH).

-

-

Spin-Spin Coupling: Spin-spin coupling, which results in the splitting of signals (multiplicity), occurs between non-equivalent protons on adjacent carbon atoms. In 2-Mercaptoisobutyric acid, the methyl protons are attached to a quaternary carbon, which has no protons. Similarly, the thiol and carboxylic acid protons are separated from the methyl groups by this quaternary carbon. Therefore, no proton-proton coupling is expected, and all signals should appear as singlets.

Based on this analysis, the ¹H NMR spectrum of 2-Mercaptoisobutyric acid is predicted to show three distinct singlet signals.

Caption: Molecular structure of 2-Mercaptoisobutyric acid with distinct proton environments labeled (a), (b), and (c).

II. Experimental Protocol for ¹H NMR Data Acquisition

The quality and interpretability of an NMR spectrum are critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The protocol described below is a self-validating system designed to yield high-resolution data.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity 2-Mercaptoisobutyric acid directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical and will be discussed further.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.

-

Cap the NMR tube securely and gently invert several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

-

Instrument Setup and Data Acquisition:

-

The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Standard acquisition parameters include:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay is crucial for accurate integration of all signals, especially the quaternary carbon-bound methyl groups.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

-

D₂O Exchange for Confirmation:

-

To unequivocally identify the signals from the exchangeable thiol (-SH) and carboxylic acid (-COOH) protons, a D₂O exchange experiment is performed.

-

After acquiring the initial spectrum, remove the NMR tube, add 1-2 drops of Deuterium Oxide (D₂O), and shake gently.

-

Re-acquire the spectrum using the same parameters. The signals corresponding to the -SH and -COOH protons will broaden significantly or disappear entirely as the protons are replaced by deuterium.

-

Caption: Experimental workflow for the ¹H NMR analysis of 2-Mercaptoisobutyric acid.

III. Spectral Analysis and Interpretation

A representative ¹H NMR spectrum of 2-Mercaptoisobutyric acid in CDCl₃ displays three distinct signals, as predicted. The analysis focuses on assigning these signals based on their chemical shift, integration, and multiplicity.

| Signal | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| 1 | ~10-12 | 1H | Singlet (broad) | Carboxylic Acid (-COOH ) | Highly deshielded due to the electronegativity of the adjacent oxygen atoms. Broadness arises from hydrogen bonding and chemical exchange.[3][4] |

| 2 | ~1.8 - 2.5 | 1H | Singlet | Thiol (-SH ) | Chemical shift is variable. Lack of coupling confirms its isolation from other protons. Disappears upon D₂O exchange. |

| 3 | ~1.5 - 1.7 | 6H | Singlet | Methyl groups (-CH₃ ) | Located in the typical aliphatic region. Integrates to 6 protons, confirming two equivalent methyl groups. Appears as a singlet due to the adjacent quaternary carbon.[3] |

Detailed Signal Assignments

-

The Carboxylic Acid Proton (-COOH): The most downfield signal, appearing as a broad singlet in the 10-12 ppm range, is characteristic of a carboxylic acid proton.[4] Its significant deshielding is a direct consequence of the anisotropic effect of the C=O double bond and the electronegativity of the two oxygen atoms. The signal's breadth is due to intermolecular hydrogen bonding and rapid chemical exchange with other acidic protons (or trace water) in the sample.[4]

-

The Thiol Proton (-SH): The thiol proton typically appears as a singlet in the range of 1.8-2.5 ppm. Its chemical shift can be variable and is influenced by solvent and concentration. Crucially, this signal, along with the carboxylic acid proton, will disappear upon the addition of D₂O, providing definitive proof of its assignment.

-

The Methyl Protons (-CH₃): The most upfield signal, a sharp singlet integrating to six protons, is assigned to the two chemically equivalent methyl groups. Their location around 1.6 ppm is typical for alkyl protons. The singlet multiplicity confirms the absence of any adjacent protons, as they are bonded to a quaternary carbon.[3]

IV. Critical Factors Influencing the Spectrum

The precise appearance of the ¹H NMR spectrum of 2-Mercaptoisobutyric acid is highly sensitive to the experimental conditions chosen.

-

Solvent Effects: The choice of deuterated solvent has a profound impact, particularly on the exchangeable -COOH and -SH protons.[5]

-

In aprotic, non-polar solvents like CDCl₃ , hydrogen bonding is less pronounced, but still present, leading to the characteristic broad signal for the -COOH proton.

-

In polar, hydrogen-bond-accepting solvents like DMSO-d₆ , the -COOH and -SH protons will engage in strong hydrogen bonding with the solvent. This can lead to a significant downfield shift and further broadening of these signals.

-

In D₂O , both the -COOH and -SH protons will exchange completely with deuterium and their signals will vanish from the spectrum. The methyl signal may also experience a slight shift due to the change in the solvent environment.

-

-

Concentration and Temperature: The chemical shifts of the -COOH and -SH protons are often dependent on sample concentration and temperature.[4] Higher concentrations promote intermolecular hydrogen bonding, which can shift the -COOH signal further downfield. Increasing the temperature can disrupt hydrogen bonding and increase the rate of chemical exchange, often leading to a sharpening of the exchangeable proton signals and a shift to a higher field (upfield).

Conclusion

The ¹H NMR spectrum of 2-Mercaptoisobutyric acid is a clear illustration of fundamental NMR principles. It is characterized by three distinct singlets corresponding to the carboxylic acid, thiol, and the two equivalent methyl groups. The definitive assignment of these signals is achieved through a combined analysis of chemical shift, integration, and the strategic use of D₂O exchange to identify the labile protons. This guide underscores the necessity for careful experimental design, particularly in the choice of solvent, to ensure the acquisition of accurate and interpretable data for structural elucidation in research and development settings.

References

-

PubChem. (n.d.). 2-mercaptoisobutyric acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent dependent 1 H NMR spectra of 2 (2.5 mg mL −1 ). Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting NMR Spectra. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

-

Moore, S. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C₄H₈O₂. Carbon. Retrieved from [Link]

-

University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Li, W., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica. Retrieved from [Link]

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. thieme-connect.de [thieme-connect.de]

An In-depth Technical Guide to the FT-IR Analysis of 2-Mercaptoisobutyric Acid

Introduction: Unveiling the Molecular Vibrations of 2-Mercaptoisobutyric Acid

2-Mercaptoisobutyric acid (2-MIBA) is a bifunctional molecule of significant interest in pharmaceutical development and materials science, owing to its carboxylic acid and thiol moieties. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a powerful, non-destructive analytical technique for the structural elucidation and quality control of such compounds.[1] This guide provides a comprehensive exploration of the FT-IR analysis of 2-MIBA, delving into the theoretical underpinnings of its vibrational spectroscopy, detailed experimental protocols, and in-depth spectral interpretation. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to confidently apply FT-IR for the characterization of this important molecule.

The principle of FT-IR spectroscopy lies in the absorption of infrared radiation by a molecule, which induces transitions between quantized vibrational energy states.[2][3] Each functional group within a molecule possesses characteristic vibrational frequencies, resulting in a unique spectral "fingerprint".[1][3] For 2-MIBA, we anticipate distinct vibrational modes corresponding to its key functional groups: the O-H of the carboxylic acid, the C=O of the carbonyl group, the S-H of the thiol group, and the various C-H and C-S bonds within its structure.

The Molecular Structure and Predicted Vibrational Landscape of 2-MIBA

The structure of 2-Mercaptoisobutyric acid, with its carboxylic acid and thiol groups attached to a branched alkyl chain, dictates its characteristic infrared spectrum. The number of vibrational modes for a non-linear molecule can be calculated as 3N-6, where N is the number of atoms.[1] These vibrations can be broadly categorized as stretching (changes in bond length) and bending (changes in bond angle).[2][4][5]

Key functional groups and their expected vibrational regions are:

-

O-H (Carboxylic Acid): The O-H stretching vibration in carboxylic acids is highly characteristic, appearing as a very broad and strong absorption band typically in the range of 3300-2500 cm⁻¹.[6][7][8] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms dimeric structures in the condensed phase.[2][6][7]

-

C-H (Alkyl): The methyl and methine groups in 2-MIBA will exhibit C-H stretching vibrations in the 3000-2840 cm⁻¹ region.[9][10][11] Asymmetric and symmetric stretching modes of the CH₃ and CH₂ groups can often be resolved.[5][11][12][13]

-

S-H (Thiol): The S-H stretching vibration is typically weak and appears in the 2600-2550 cm⁻¹ region.[9][14] Its intensity can be variable and sometimes difficult to discern, especially if it overlaps with other broad features.[14]

-

C=O (Carboxylic Acid): The carbonyl stretch is one of the most intense and recognizable bands in the IR spectrum. For a saturated carboxylic acid, this strong absorption is expected in the 1760-1690 cm⁻¹ range.[6][7][15] The exact position is sensitive to hydrogen bonding; dimerization typically shifts the band to a lower wavenumber.[7][8]

-

C-O (Carboxylic Acid): The C-O stretching vibration, coupled with O-H bending, gives rise to bands in the 1320-1210 cm⁻¹ region.[6][15]

-

O-H Bend (Carboxylic Acid): Out-of-plane O-H bending vibrations can also be observed, often as a broad band in the 950-910 cm⁻¹ region.[6][15]

-

C-S Stretch: The C-S stretching vibration is generally weak and appears in a broad range, typically between 700 and 570 cm⁻¹.[14]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum of 2-MIBA

The following protocol outlines a robust method for obtaining a high-quality FT-IR spectrum of solid 2-Mercaptoisobutyric acid using the Potassium Bromide (KBr) pellet technique. This method is chosen for its ability to produce sharp, well-resolved spectra for solid samples.

Instrumentation and Materials:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

Infrared-grade Potassium Bromide (KBr), desiccated

-

2-Mercaptoisobutyric acid sample

-

Spatula and weighing paper

Step-by-Step Methodology:

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FT-IR spectrometer is empty and clean.

-

Run a background scan to record the spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation (KBr Pellet):

-

Rationale: KBr is transparent to infrared radiation in the typical mid-IR region (4000-400 cm⁻¹) and serves as an ideal matrix for dispersing the solid sample.[16] Proper grinding is crucial to minimize light scattering (the Christiansen effect), which can distort spectral baselines and peak shapes.[17]

-

Procedure:

-

Place approximately 1-2 mg of 2-MIBA into a clean, dry agate mortar.[16]

-

Add approximately 100-200 mg of dry KBr powder.[16] The sample-to-KBr ratio should be in the range of 0.2% to 1%.[17]

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should ideally be less than 2 microns.[17]

-

-

-

Pellet Formation:

-

Rationale: Applying high pressure to the KBr/sample mixture causes the KBr to flow and form a transparent, glass-like disc, effectively trapping the sample in the IR beam path.

-

Procedure:

-

Transfer the ground mixture into the pellet die.

-

Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a clear, transparent pellet.[16] A translucent or opaque pellet indicates poor grinding or moisture contamination.

-

-

-

Sample Analysis:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire the FT-IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Post-Analysis:

-

Clean the mortar, pestle, and pellet die thoroughly with an appropriate solvent (e.g., ethanol or acetone) and dry them completely to prevent cross-contamination.

-

Visualizing the Workflow

Caption: Workflow for FT-IR Analysis of 2-Mercaptoisobutyric Acid.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The interpretation of the FT-IR spectrum of 2-MIBA involves the systematic assignment of observed absorption bands to the specific vibrational modes of its functional groups.

Key Spectral Regions and Band Assignments:

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

| 3300-2500 | O-H stretch (Carboxylic Acid) | A very broad and strong band, characteristic of hydrogen-bonded dimers.[6][7][8] This is often the most prominent feature in the high-frequency region. |

| 3000-2840 | C-H stretch (Alkyl) | Medium to strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the methyl (CH₃) and methine (CH) groups.[9][10][11] |

| 2600-2550 | S-H stretch (Thiol) | A weak, and sometimes sharp, absorption. Its low intensity can make it challenging to identify, especially if it overlaps with the broad O-H band.[9][14] |

| 1760-1690 | C=O stretch (Carboxylic Acid) | A very strong and sharp absorption, indicative of the carbonyl group. For saturated, dimerized acids, this peak is typically found around 1710 cm⁻¹.[6][7][15] |

| ~1450 & ~1375 | C-H bend (Alkyl) | Bending (scissoring and rocking) vibrations of the CH₃ and CH groups. |

| 1320-1210 | C-O stretch (Carboxylic Acid) | A medium to strong band, often coupled with O-H in-plane bending.[6][15] |

| 950-910 | O-H bend (Carboxylic Acid) | A broad, medium-intensity band due to out-of-plane bending of the hydrogen-bonded OH group.[6][15] |

| 700-570 | C-S stretch | A weak absorption band.[14] |

Visualizing Molecular Vibrations

Caption: Key Molecular Vibrations of 2-Mercaptoisobutyric Acid.

Expertise & Experience: Field-Proven Insights

As a Senior Application Scientist, it is imperative to move beyond theoretical assignments and address practical considerations that ensure the generation of reliable and reproducible data.

-

The Challenge of the S-H Stretch: The thiol S-H stretch is notoriously weak in infrared spectroscopy.[14] In the case of 2-MIBA, its signal may be obscured by the broad O-H absorption or be of such low intensity that it is difficult to distinguish from baseline noise. While its presence confirms the thiol group, its absence in a noisy or poorly resolved spectrum should not be taken as definitive proof of its absence in the molecule without further investigation. Raman spectroscopy is often a complementary and superior technique for observing S-H and S-S stretching vibrations.[14]

-

Hygroscopic Nature and Moisture Contamination: Both 2-MIBA and KBr are hygroscopic. The presence of moisture can introduce a broad O-H stretching band around 3400 cm⁻¹, which can interfere with the interpretation of the carboxylic acid O-H band. It is crucial to use thoroughly dried KBr (stored in a desiccator or oven) and to minimize the sample's exposure to ambient humidity during preparation.

-

Sample Purity: The presence of impurities, such as residual solvents or starting materials, will manifest as additional peaks in the spectrum. For instance, an unexpected sharp peak around 3500 cm⁻¹ could indicate the presence of a monomeric carboxylic acid or an alcohol impurity.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the FT-IR analysis, a self-validating approach should be adopted:

-

Instrument Performance Qualification (IPQ): Regularly verify the spectrometer's performance using a polystyrene standard. This ensures wavenumber accuracy and resolution, which are critical for correct peak assignments.

-

Consistency Check: The presence of the complete set of characteristic peaks for 2-MIBA provides a high degree of confidence in the identification. The very broad O-H stretch, the strong C=O stretch, and the alkyl C-H stretches should all be present and in their expected regions. The absence of one of these key features would immediately call the identity or purity of the sample into question.

-

Reference Matching: Whenever possible, compare the acquired spectrum against a reference spectrum from a reputable source, such as a commercial spectral library or an in-house standard of known purity.[18] The NIST Chemistry WebBook is also a valuable resource for reference spectra.[19]

-

Orthogonal Technique Confirmation: For GMP-regulated environments or critical research applications, confirming the structure with an orthogonal technique like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) provides an additional layer of validation.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of 2-Mercaptoisobutyric acid. By understanding the relationship between its molecular structure and its vibrational spectrum, and by employing rigorous experimental and data interpretation practices, researchers can confidently identify and assess the quality of this important compound. This guide provides the foundational knowledge and practical insights necessary to leverage the full potential of FT-IR in the analysis of 2-MIBA, ensuring data integrity and advancing scientific and developmental objectives.

References

-

Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

SH bond in IR. (2024, July 22). Reddit. Retrieved from [Link]

-

From Infrared Spectra to Macroscopic Mechanical Properties of sH Gas Hydrates through Atomistic Calculations. (2020, November 27). National Institutes of Health. Retrieved from [Link]

-

The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. (2025, August 6). ScienceDirect. Retrieved from [Link]

-

FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved from [Link]

-

FTIR investigation of the O-H⋯Xe interaction in simple carboxylic acids in solid xenon. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Infrared spectroscopy (S-H stretching region) of 1 and... (n.d.). ResearchGate. Retrieved from [Link]

-

Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of Victoria. Retrieved from [Link]

-

Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved from [Link]

-

Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. (2022, June 28). ACS Publications. Retrieved from [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved from [Link]

-

FT-IR spectra of (a) CS, (b) PVA, (c) HA, (d) CF, (e) non treated... (n.d.). ResearchGate. Retrieved from [Link]

-

Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. (2022, June 28). National Institutes of Health. Retrieved from [Link]

-

Comprehensive Analysis of Temperature-Dependent Photoluminescence in Silica-Encapsulated CsPbBr3 and CsPbI3 Perovskite Nanocrystals. (n.d.). MDPI. Retrieved from [Link]

-

Thioglycolic Acid FTIR Spectra on Ag2S Quantum Dots Interfaces. (n.d.). MDPI. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

-

Analysis of organic acids in wines by Fourier-transform infrared spectroscopy. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. (n.d.). Thieme Chemistry. Retrieved from [Link]

-

Biosynthesis of thiocarboxylic acid-containing natural products. (2018, June 18). National Institutes of Health. Retrieved from [Link]

-

An Efficient Synthesis of Thioesters Via TFA-Catalyzed Reaction of Carboxylic Acid and Thiols: Remarkably Facile C–S Bond Formation. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Normal Modes. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Molecular Vibrations Explained | Animated Guides. (n.d.). Specac Ltd. Retrieved from [Link]

-

Chapter-17 Infrared spectroscopy (Vibrational Modes). (n.d.). WikiEducator. Retrieved from [Link]

-

Molecular Vibrations. (2023, October 5). Chemistry LibreTexts. Retrieved from [Link]

-

ATR-FTIR spectra of 2-mercaptoethanol (a) and ME/Au SAMs (b). (n.d.). ResearchGate. Retrieved from [Link]

-

Characteristic Vibrational Modes of Methyl 11 Mercaptoundecanoate Ester. (n.d.). ResearchGate. Retrieved from [Link]

-

The FTIR spectra of solid samples: (a) 11-mercaptoundecanoic acid; (b) pure magnetite nanoparticles. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Methylbutyric acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

2-Mercaptobenzothiazole. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 4. Molecular Vibrations Explained | Animated Guides - Specac Ltd [specac.com]

- 5. wikieducator.org [wikieducator.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. eng.uc.edu [eng.uc.edu]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. 2-Mercaptobenzothiazole [webbook.nist.gov]

Mass spectrometry fragmentation of 2-Mercaptoisobutyric acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Mercaptoisobutyric Acid

Abstract

This technical guide provides a detailed examination of the mass spectrometric behavior of 2-Mercaptoisobutyric acid (2-MIBA), a molecule of interest in metabolic research and toxicology. As a mercapturic acid, 2-MIBA can serve as a biomarker for exposure to certain xenobiotics.[1] Understanding its fragmentation pattern is crucial for developing robust and specific analytical methods for its detection and quantification in complex biological matrices. This document outlines the characteristic fragmentation pathways of 2-MIBA under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, provides validated experimental protocols, and explains the underlying chemical principles governing its dissociation.

Introduction: The Significance of 2-Mercaptoisobutyric Acid

2-Mercaptoisobutyric acid (C₄H₈O₂S, Molecular Weight: 120.17 g/mol ) belongs to the class of mercapturic acids, which are metabolic end-products resulting from the conjugation of electrophilic compounds with glutathione.[1] This detoxification pathway makes them valuable biomarkers for assessing exposure to a wide range of industrial and environmental toxicants. The accurate identification and quantification of specific mercapturic acids like 2-MIBA in biological fluids such as urine are fundamental to clinical and epidemiological studies.[1][2]

Mass spectrometry, coupled with chromatographic separation, stands as the premier analytical technique for this purpose due to its inherent sensitivity and specificity.[3][4] This guide delves into the core of MS-based analysis: the predictable fragmentation of the parent molecule, which provides the structural fingerprint necessary for its unambiguous identification.

Ionization Techniques and Their Influence on Fragmentation

The choice of ionization method is paramount as it dictates the energy imparted to the analyte and, consequently, the extent of fragmentation.

-

Electron Ionization (EI): A high-energy, "hard" ionization technique typically paired with Gas Chromatography (GC). EI causes extensive fragmentation, providing a detailed structural fingerprint but often resulting in a weak or absent molecular ion peak.[5] For a polar molecule like 2-MIBA, chemical derivatization is mandatory to increase volatility for GC analysis.[6]

-

Electrospray Ionization (ESI): A "soft" ionization technique used with Liquid Chromatography (LC). ESI typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal initial fragmentation.[3] Subsequent fragmentation is achieved in a controlled manner using tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID), making it ideal for quantitative studies.[7]

Fragmentation Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, 2-MIBA requires derivatization to a more volatile form, commonly a trimethylsilyl (TMS) ester. The following discussion pertains to the fragmentation of the TMS derivative of 2-MIBA.

Key Fragmentation Pathways under Electron Ionization (70 eV)

The high energy of EI leads to the formation of a molecular ion ([M]•⁺) that is energetically unstable and rapidly breaks apart.[5] The fragmentation patterns are governed by the stability of the resulting fragment ions and neutral losses.

-

Alpha (α)-Cleavage: This is a dominant fragmentation mechanism for carboxylic acids, ethers, and thiols, involving the cleavage of a bond adjacent to the heteroatom.[3][8][9]

-

Cleavage adjacent to the Carbonyl Group: The most favorable α-cleavage results in the loss of the •CH(CH₃)₂ radical, forming a stable acylium ion at m/z 119 . This is often a significant peak.

-

Cleavage adjacent to the Sulfur Atom: Cleavage of the C-S bond can lead to the loss of the •SH radical, though this is generally less favored than cleavage at the carbonyl.

-

-

Loss of Characteristic Neutral Fragments:

-

Loss of a Methyl Radical (•CH₃): A common fragmentation pathway is the loss of a methyl group from the isopropyl moiety, leading to a prominent ion at [M-15]⁺ .

-

Formation of the Isopropyl Cation: Cleavage of the C-C bond between the alpha-carbon and the isopropyl group results in the formation of the highly stable isopropyl carbocation [(CH₃)₂CH]⁺ at m/z 43 , which is often the base peak in the spectrum.[10]

-

-

Rearrangement Reactions:

Summary of Predicted EI-MS Fragments

The table below summarizes the major ions expected in the EI mass spectrum of derivatized 2-MIBA.

| m/z | Proposed Fragment Ion | Fragmentation Pathway | Probable Intensity |

| [M]⁺ | [C₄H₇O₂S-TMS]⁺ | Molecular Ion | Low to Medium |

| [M-15]⁺ | [M - CH₃]⁺ | Loss of a methyl radical | High |

| 119 | [TMS-O-CO]⁺ | α-cleavage at the carbonyl | High |

| 75 | [C₃H₇S]⁺ | Loss of TMS-O-CO | Medium |

| 73 | [Si(CH₃)₃]⁺ | TMS cation | High |

| 43 | [(CH₃)₂CH]⁺ | Isopropyl cation | Base Peak |

Visualizing EI Fragmentation

Sources

- 1. Analysis of 18 urinary mercapturic acids by two high-throughput multiplex-LC-MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scienceready.com.au [scienceready.com.au]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. whitman.edu [whitman.edu]

- 9. youtube.com [youtube.com]

- 10. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Senior Application Scientist's Guide to the Solubility of 2-Mercaptoisobutyric Acid in Common Laboratory Solvents

Introduction

2-Mercaptoisobutyric acid (also known as 2-methyl-2-mercaptopropanoic acid) is a bifunctional organic compound featuring both a carboxylic acid and a thiol group. This unique structure makes it a valuable intermediate in organic synthesis and a critical component in the development of pharmaceuticals and specialized polymers. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility profile is paramount for effective reaction design, purification, formulation, and analytical method development. Inefficient solubilization can lead to poor reaction kinetics, inaccurate quantification, and challenges in downstream processing.

This technical guide provides an in-depth analysis of the solubility of 2-Mercaptoisobutyric acid. Moving beyond a simple data table, this document delves into the physicochemical principles governing its solubility, presents available qualitative data, and offers a robust, field-proven experimental protocol for determining precise solubility in any solvent system.

Physicochemical Properties: The "Why" Behind the Solubility

To predict and understand the solubility of 2-Mercaptoisobutyric acid, we must first examine its fundamental molecular properties. The interplay of these characteristics dictates its interaction with various solvent classes.

-

Structure: 2-Mercaptoisobutyric acid possesses a compact, branched four-carbon backbone. Crucially, it has a polar carboxylic acid group (-COOH) capable of acting as a hydrogen bond donor and acceptor, and a thiol group (-SH) which is weakly polar and can act as a weak hydrogen bond donor.

-

Physical Form: It exists as a soft, colorless to white solid at room temperature, with a reported melting point of 47°C.[1] This indicates that overcoming the crystal lattice energy is a prerequisite for dissolution.

-

Acidity (pKa): The predicted pKa of the carboxylic acid group is approximately 3.73.[2] This value signifies that it is a moderately strong organic acid. In aqueous solutions or protic solvents with a pH above ~3.7, the molecule will deprotonate to form the carboxylate anion, a highly polar species which dramatically enhances solubility in polar solvents like water.

-

Polarity & Lipophilicity (logP): The computed octanol-water partition coefficient (XLogP3) is 0.7.[1] This value suggests that the molecule has a relatively balanced character, possessing both hydrophilic (from the -COOH and -SH groups) and lipophilic (from the isobutyl backbone) features, without a strong preference for highly nonpolar or highly polar environments.

Expert Synthesis: The molecular structure provides the key to understanding its solubility. The principle of "like dissolves like" is our primary guide.[3] The presence of the hydrogen-bonding carboxylic acid group suggests an affinity for polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, acetone). The isobutyl carbon framework provides some nonpolar character, suggesting that it will not be entirely insoluble in less polar solvents like dichloromethane or ethers. The predicted logP of 0.7 supports this balanced nature, predicting some degree of solubility across a spectrum of solvent polarities.

Solubility Profile of 2-Mercaptoisobutyric Acid

While extensive quantitative public data is limited, a combination of catalog information and reasoned analysis based on the physicochemical properties allows us to build a reliable qualitative profile. The following table summarizes the expected and reported solubility of 2-Mercaptoisobutyric acid in common laboratory solvents at ambient temperature (~20-25°C).

| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility | Rationale / Citation |

| Polar Protic | Water | H₂O | Soluble (especially in basic pH) | The structural analogue, isobutyric acid, is soluble in water. The presence of the polar carboxylic acid group allows for hydrogen bonding. Solubility is expected to increase significantly as the pH rises above the pKa (~3.73), forming the highly soluble carboxylate salt. |

| Methanol | CH₃OH | Sparingly Soluble [2] | Reported as sparingly soluble. As a polar protic solvent, it can hydrogen bond with the solute, but the nonpolar character of the methyl group may limit high solubility compared to water. | |

| Ethanol | C₂H₅OH | Soluble | The analogue 3-Mercaptobutyric acid is soluble in ethanol. The combination of a polar hydroxyl group and a slightly longer alkyl chain than methanol often provides a good balance for dissolving moderately polar compounds. | |

| Polar Aprotic | Acetone | C₃H₆O | Soluble | Acetone is a strong hydrogen bond acceptor and can effectively solvate the carboxylic acid group. Analogues like isobutyric acid are miscible with acetone. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | DMSO is a powerful, highly polar aprotic solvent known for dissolving a wide range of organic compounds, particularly carboxylic acids. | |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | THF is a good solvent for many organic acids. Its ether oxygen can act as a hydrogen bond acceptor. | |

| Less Polar | Dichloromethane (DCM) | CH₂Cl₂ | Soluble | The analogue 3-Mercaptobutyric acid is soluble in dichloromethane. The moderate polarity of DCM and the lipophilic character of the solute's isobutyl group facilitate dissolution. |

| Chloroform | CHCl₃ | Sparingly Soluble [2] | Reported as sparingly soluble. This aligns with its position as a less polar solvent compared to DCM. | |

| Nonpolar | Hexane | C₆H₁₄ | Insoluble to Very Sparingly Soluble | The high polarity mismatch between the nonpolar alkane solvent and the polar functional groups of the solute will likely result in very poor solubility. |

Experimental Protocol: The Isothermal Shake-Flask Method for Solubility Determination

For generating precise, quantitative solubility data, the isothermal shake-flask method is the gold standard, recommended by organizations for its reliability.[1] This protocol is a self-validating system designed to ensure that equilibrium is reached and that the measurement is accurate.

Principle: A surplus of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.

Materials & Equipment:

-

2-Mercaptoisobutyric acid (solid)

-

Solvent of interest (analytical grade)

-

Analytical balance (±0.01 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, ensure compatibility with solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or pH titration)

Step-by-Step Methodology:

-

Preparation:

-

Set the temperature of the orbital shaker to the desired value (e.g., 25°C). Allow it to equilibrate.

-

Accurately weigh an excess amount of 2-Mercaptoisobutyric acid into a vial. "Excess" means adding enough solid so that a significant amount remains undissolved at the end of the experiment. A starting point is ~10-20 mg.

-

Record the exact mass of the solid added.

-

-

Equilibration:

-

Pipette a precise volume of the chosen solvent (e.g., 2.0 mL) into the vial containing the solid.

-

Securely cap the vial.

-

Place the vial onto the orbital shaker and begin agitation at a moderate speed (e.g., 150-200 rpm). The speed should be sufficient to keep the solid suspended without creating a vortex.

-

Agitate the mixture for a predetermined time to ensure equilibrium is reached. A common duration is 24 hours. For unknown systems, it is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing.

-

-

Sample Collection & Preparation:

-

After equilibration, remove the vial from the shaker and allow it to stand undisturbed for 30 minutes in the same temperature-controlled environment for the excess solid to settle.

-

Carefully draw the supernatant (the clear liquid layer) into a syringe.

-

Immediately attach a 0.22 µm syringe filter to the syringe.

-

Discard the first ~0.2 mL of filtrate to saturate the filter material and avoid adsorption effects.

-

Filter the remaining solution into a clean analysis vial. This is your saturated stock solution.

-

-

Dilution & Quantification:

-

Accurately perform a serial dilution of the saturated stock solution with the same solvent to bring the concentration within the calibrated range of your analytical instrument.

-

Analyze the diluted sample(s) using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculate the concentration of 2-Mercaptoisobutyric acid in the original saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units, such as mg/mL or g/100mL.

-

Always report the temperature at which the measurement was made (e.g., 55 mg/mL in Ethanol at 25°C).

-

Visualized Workflow and Logic

The following diagram illustrates the logical flow of the Isothermal Shake-Flask protocol, emphasizing the critical stages for achieving accurate results.

Caption: Figure 1: Isothermal Shake-Flask Experimental Workflow.

References

-

PubChem. (S)-2-mercaptobutanoic acid | C4H8O2S | CID 46737704. [Link]

-

ChemBK. Butanoic acid, 3-mercapto-. [Link]

-

PubChem. 2-Hydroxyisobutyric acid | C4H8O3 | CID 11671. [Link]

-

ResearchGate. The solubility of mercaptosuccinic acid in water + (methanol, ethanol, acetone) mixtures from (278.15 to 333.15 K). [Link]

-

PubChem. 2-Methylbutanoic Acid | C5H10O2 | CID 8314. [Link]

-

World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

-

Wikipedia. Isobutyric acid. [Link]

-

PubChem. Isobutyric Acid | C4H8O2 | CID 6590. [Link]

-

ResearchGate. DMSO and Acetone. [Link]

Sources

An In-depth Technical Guide to the Chemical Stability and Degradation of 2-Mercaptoisobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Stability in Thiol-Containing Active Pharmaceutical Ingredients

2-Mercaptoisobutyric acid (2-MIBA), a thiol-containing carboxylic acid, represents a class of molecules with significant therapeutic potential, yet it also presents inherent challenges in terms of chemical stability. The nucleophilic thiol group, while often integral to the molecule's mechanism of action, is also its Achilles' heel, rendering it susceptible to a variety of degradation pathways. Understanding and controlling these degradation processes is paramount for the successful development of safe, effective, and stable pharmaceutical products.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical stability and degradation of 2-Mercaptoisobutyric acid. Moving beyond a mere recitation of facts, this document delves into the mechanistic underpinnings of its degradation, offers practical, field-proven protocols for stability assessment, and discusses the implications of degradation products. As your senior application scientist, I have structured this guide to be a self-validating system, where the rationale behind each experimental choice is elucidated, empowering you to not only follow protocols but to adapt and troubleshoot with a foundation of deep understanding.